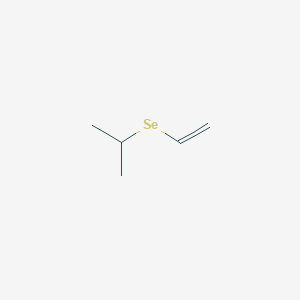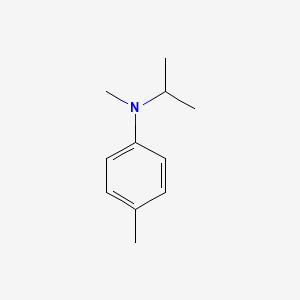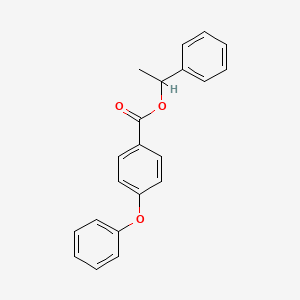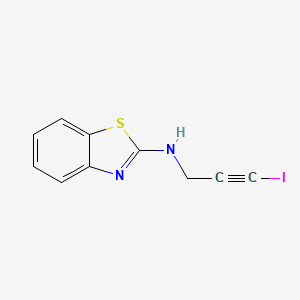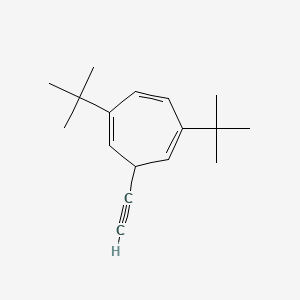
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is a complex organic compound with the molecular formula C21H28 This compound is characterized by a cycloheptatriene ring substituted with two tert-butyl groups and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- typically involves multiple steps. One common method includes the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated cycloheptatriene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the ethynyl group to an ethyl group.
Substitution: Introduction of halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-phenyl-
- 1,3,5-Cycloheptatriene, 7-(3,5-dichlorophenyl)-2,5-bis(1,1-dimethylethyl)-
Uniqueness
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of tert-butyl and ethynyl substituents enhances its stability and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
90263-43-7 |
|---|---|
Molekularformel |
C17H24 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,5-ditert-butyl-7-ethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C17H24/c1-8-13-11-14(16(2,3)4)9-10-15(12-13)17(5,6)7/h1,9-13H,2-7H3 |
InChI-Schlüssel |
OKTDLTNSXZJDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(C=C1)C(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
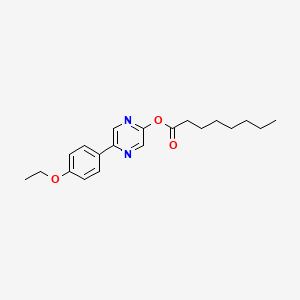
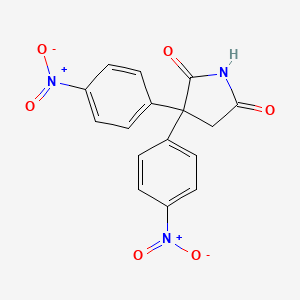
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
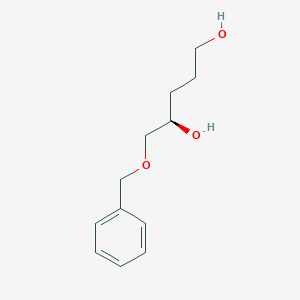
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
